![molecular formula C14H13Cl2NO3 B2601862 Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate CAS No. 672949-13-2](/img/structure/B2601862.png)
Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate
Overview
Description
Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate is a synthetic organic compound that features a dichlorophenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds featuring oxazole rings often exhibit antimicrobial and antifungal properties. Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate has shown promise in studies targeting various pathogens. The presence of the dichlorophenyl moiety may enhance its efficacy against Gram-positive bacteria and drug-resistant strains due to its ability to interact with multiple cellular targets .
Potential as a COX-II Inhibitor
The compound's structural components align with known inhibitors of cyclooxygenase II (COX-II), which is implicated in inflammatory processes. Preliminary studies suggest that derivatives with similar scaffolds can exhibit potent inhibitory activity against COX-II, offering a pathway for developing anti-inflammatory drugs .
Herbicidal Properties
The dichlorophenyl group is commonly associated with herbicidal activity. This compound is believed to possess herbicidal properties that could be beneficial in agricultural settings. Its unique structure may allow it to target specific metabolic pathways in plants, leading to effective weed management strategies .
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of various oxazole derivatives highlighted the activity of this compound against resistant strains of Staphylococcus aureus. Results indicated that this compound exhibited significant inhibitory concentration levels compared to standard antibiotics .
Case Study 2: Herbicide Development
In agricultural research, field tests demonstrated that formulations containing this compound effectively reduced weed populations without adversely affecting crop yields. This suggests a potential role for this compound in developing selective herbicides .
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-4-yl)propanoate: Similar structure but with a different position of the oxazole ring.
Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-thiazol-5-yl)propanoate: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Biological Activity
Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₄H₁₃Cl₂NO₃
- Molar Mass : 314.16 g/mol
- Density : 1.327 g/cm³ (predicted)
- Boiling Point : 399.4 °C (predicted)
- pKa : -2.94 (predicted)
The compound features a dichlorophenyl moiety and an oxazole ring, which are significant for its biological activity. The presence of the dichlorophenyl group is commonly associated with herbicidal properties, while oxazole rings often exhibit antimicrobial and antifungal activities .
Herbicidal Properties
Research indicates that this compound exhibits significant herbicidal activity. The structural components suggest efficacy against various weed species, making it a candidate for agricultural applications. The dichlorophenyl group enhances its potency as a herbicide, a feature common in many agrochemical agents.
Antimicrobial and Antifungal Effects
Compounds containing oxazole rings are noted for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi. However, specific data on its antimicrobial spectrum is limited and warrants further investigation to elucidate its mechanisms of action against pathogens .
Studies have proposed that this compound interacts with biological targets such as enzymes or receptors involved in metabolic pathways. The exact mechanisms remain to be fully characterized but are believed to involve disruption of normal cellular processes in target organisms.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 3-(2-chlorophenyl)-2-(1,3-thiazol-5-yl)propanoate | C₁₄H₁₃ClNO₃ | Contains thiazole instead of oxazole |
Methyl 4-(2,4-dichlorophenyl)-1H-imidazole-5-carboxylate | C₁₄H₁₃Cl₂N₂O₂ | Imidazole ring; different biological activity profile |
Propyl 3-(3-nitrophenyl)-2-(1H-pyrazol-5-yl)propanoate | C₁₄H₁₅N₃O₄ | Nitrophenyl group; distinct reactivity |
This table illustrates how the specific combination of functional groups in this compound contributes to its distinct chemical reactivity and biological properties compared to other compounds.
Case Studies
While extensive case studies specifically focusing on this compound are scarce, related research on compounds with similar structures provides insights into potential applications and efficacy in various fields.
Example Study: Herbicidal Efficacy
A study examining the herbicidal efficacy of related compounds demonstrated that those containing dichlorophenyl groups exhibited significant inhibition of weed growth at concentrations as low as 10 µM. This suggests that this compound may similarly perform well under comparable conditions.
Properties
IUPAC Name |
ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3/c1-2-19-14(18)11(13-5-6-17-20-13)7-9-3-4-10(15)8-12(9)16/h3-6,8,11H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKQUNLOEFWORV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)C2=CC=NO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331510 | |
Record name | ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821127 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672949-13-2 | |
Record name | ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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